4-(4-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-5-methylthiophen-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-5-methylthiophen-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-5-methylthiophen-2-yl)phenol involves multiple steps, including the formation of the cyclopentene ring and the introduction of fluorine atoms. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-5-methylthiophen-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-(4-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-5-methylthiophen-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-5-methylthiophen-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and aromatic rings allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-phenylthiophen-2-yl}-1,3-dioxolane
- 2-{3-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-phenylthiophen-2-yl}-1,3-dioxolane
Uniqueness
The uniqueness of 4-(4-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-5-methylthiophen-2-yl)phenol lies in its specific arrangement of fluorinated groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.
Properties
Molecular Formula |
C27H18F6OS2 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
4-[4-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]phenol |
InChI |
InChI=1S/C27H18F6OS2/c1-14-19(12-21(35-14)16-6-4-3-5-7-16)23-24(26(30,31)27(32,33)25(23,28)29)20-13-22(36-15(20)2)17-8-10-18(34)11-9-17/h3-13,34H,1-2H3 |
InChI Key |
WMKSKINSOAWJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.